![molecular formula C13H11IN4O2 B1421292 Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate CAS No. 1150164-66-1](/img/structure/B1421292.png)
Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate is a chemical compound used for proteomics research . It is available from various suppliers for experimental and research use .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates were synthesized by a reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate are not detailed in the search results, pyrazoles in general are known to be involved in a variety of chemical reactions. For example, they can be synthesized through multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate is C13H11IN4O2 and its molecular weight is 382.16 .Scientific Research Applications
Crystal Structure Analysis
Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate and its derivatives have been extensively studied for their crystal structures. For instance, Kumar et al. (2018) analyzed the crystal structure of a similar compound, Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, using X-ray structure analysis, revealing its triclinic crystal formation and providing insights into the molecular interactions stabilizing the structure (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Fungicidal and Plant Growth Regulation Activities
Some derivatives of Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate have shown potential in agriculture. Minga (2005) synthesized a compound with structural similarities and determined through preliminary bioassays that it exhibits fungicidal and plant growth regulation activities (Minga, 2005).
Synthesis of Novel Derivatives
The compound has been a base for synthesizing various novel derivatives with potential applications. Harb et al. (1989) demonstrated the conversion of a related compound, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, into multiple derivatives, indicating its versatility in chemical synthesis (Harb, Hesien, Metwally, & Elnagdi, 1989).
Corrosion Inhibition
Pyrazole derivatives, which include compounds structurally similar to Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate, have been researched as corrosion inhibitors. Dohare et al. (2017) investigated the use of such derivatives in inhibiting corrosion on mild steel, indicating their potential industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Molecular Modeling Studies
The compound and its derivatives have been subjects of molecular modeling studies to understand their chemical behavior. Chowhan et al. (2020) conducted a theoretical characterization of substituted pyran derivatives using DFT calculations, which provides insights into the molecular interactions and potential applications (Chowhan, Gupta, Sharma, & Frontera, 2020).
Safety and Hazards
When handling Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed .
Mechanism of Action
Target of Action
Similar compounds have been known to act as potent agonists of gpr109b .
Mode of Action
It’s worth noting that the compound might interact with its targets in a way that induces changes at the molecular level, potentially influencing the function of the target proteins or enzymes .
Biochemical Pathways
Given its potential role as an agonist of gpr109b , it might be involved in the regulation of metabolic processes.
Result of Action
As a potential agonist of gpr109b , it might induce cellular responses that are typically associated with the activation of this receptor.
properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSBKUAZDUMVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674952 | |
Record name | Ethyl 5-amino-4-cyano-1-(3-iodophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150164-66-1 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-iodophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-4-cyano-1-(3-iodophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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